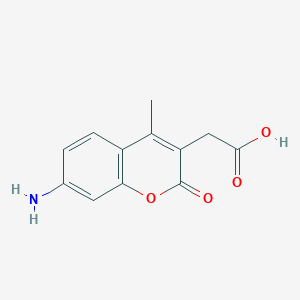
2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Overview
Description
AMCA: (7-Amino-4-methylcoumarin) is a bright blue fluorescent dye commonly used in biological and chemical research. It exhibits strong fluorescence when excited at 365 nm and remains photostable. Its fluorescence is pH-independent within the pH range of 4 to 10. AMCA is particularly useful for labeling aliphatic amine compounds .
Scientific Research Applications
AMCA finds applications in various fields:
Cell Imaging: Used as a fluorescent probe to visualize cellular structures and track biomolecules.
Flow Cytometry: Enables cell sorting and analysis.
Protein Labeling: AMCA-labeled antibodies for immunofluorescence studies.
Drug Delivery: Conjugated to drug carriers for targeted delivery.
Enzyme Assays: Detects enzymatic activity.
Mechanism of Action
- One possibility is that AMCA acid may modulate enzymes involved in inflammatory pathways, given its structural similarity to coumarin derivatives . Further research is needed to confirm this.
Target of Action
Result of Action
Biochemical Analysis
Biochemical Properties
The 7-Amino-4-methyl-3-coumarinylacetic acid is a useful agent for labeling proteins . It demonstrates a characteristic absorption peak at 345 nm with a fluorescence emission at 440-460 nm (blue region) . When conjugated with proteins, the absorption peak shifts to 355 nm with a fluorescence emission at 440-460 nm .
Cellular Effects
The effects of 7-Amino-4-methyl-3-coumarinylacetic acid on cells are primarily observed through its use as a fluorescent probe. The compound’s fluorescence allows for the visualization of the proteins it is bound to, enabling researchers to track and study various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 7-Amino-4-methyl-3-coumarinylacetic acid involves its binding to proteins through the formation of photostable amide links . This is facilitated by the compound’s N-hydroxysuccinimide ester, which reacts with lysine residues under mild conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, 7-Amino-4-methyl-3-coumarinylacetic acid is known for its photostability . This means that it retains its fluorescent properties over time, even when exposed to light. This makes it a valuable tool for long-term studies of cellular processes.
Transport and Distribution
The transport and distribution of 7-Amino-4-methyl-3-coumarinylacetic acid within cells and tissues are determined by its use as a fluorescent probe. When bound to proteins, the compound can be transported wherever those proteins localize within the cell .
Subcellular Localization
The subcellular localization of 7-Amino-4-methyl-3-coumarinylacetic acid is dependent on the proteins it is bound to. By attaching to specific proteins, the compound can be directed to specific compartments or organelles within the cell .
Preparation Methods
AMCA can be synthesized through various routes, including the succinimidyl ester derivative. The succinimidyl ester form reacts with primary amines to form stable amide bonds. Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
AMCA undergoes several types of reactions:
Amidation: The succinimidyl ester reacts with primary amines to form stable amide bonds.
Hydrolysis: AMCA can be hydrolyzed under specific conditions.
Fluorescence Quenching: Interaction with certain molecules can quench its fluorescence.
Common reagents include succinimidyl esters, amines, and hydrolyzing agents. Major products include AMCA-labeled biomolecules and conjugates.
Comparison with Similar Compounds
AMCA is unique due to its bright blue fluorescence, photostability, and pH independence. Similar compounds include Alexa Fluor 350 and MUG (3-Carboxyumbelliferyl beta-D-galactopyranoside) .
Properties
IUPAC Name |
2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQDLKUMPUDNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147648 | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20128 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
106562-32-7 | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AMCA compare to other fluorescent dyes used for live/dead staining techniques in bacterial biofilm research?
A1: Traditional live/dead staining techniques typically utilize red or green fluorescent markers like SYTO® 9, propidium iodide, and fluorescein. [] AMCA, with its blue fluorescence, provides a third distinguishable color channel, enabling researchers to simultaneously track the distribution and effects of drugs or drug delivery systems within the same sample. [] This avoids interference with the pre-existing live/dead staining, allowing for a more comprehensive analysis of the biofilm's response to treatment.
Q2: What makes AMCA suitable for labeling polymeric particles intended for drug delivery, specifically via inhalation?
A2: Poly(d,l-lactide-co-glycolide) (PLGA) is a biocompatible and biodegradable polymer often employed in developing drug delivery systems, particularly for inhalation. [] AMCA can be covalently bound to PLGA without significantly altering its physicochemical properties. This allows researchers to track the distribution and behavior of PLGA micro- and nanoparticles within biological systems like lung tissue, using techniques like confocal laser scanning microscopy. []
Q3: Can AMCA's fluorescence be utilized to study biophysical properties of cells beyond just visualization?
A3: Absolutely. Research shows that AMCA can be covalently attached to the surface of bacterial cells like E. coli via amine coupling reactions. [] This attachment, even at low concentrations, can induce measurable changes in the cells' electrokinetic and dielectrophoretic properties. [] These changes can be precisely measured and provide valuable insights into how surface modifications impact the cell's biophysical characteristics.
Q4: What is the significance of studying the solute-solvent interactions of AMCA?
A4: Understanding how AMCA interacts with different solvents is crucial for optimizing its use in various applications. Studies using UV/Vis absorption and fluorescence spectroscopy reveal that AMCA's spectral properties are sensitive to solvent polarity. [] Both general solute/solvent interactions and hydrogen bonding contribute to these changes. [] This knowledge is vital for selecting appropriate solvents for AMCA-based assays and interpreting the results accurately.
Q5: Can AMCA be used in more complex systems beyond single-molecule labeling?
A5: Yes, AMCA's versatility extends to developing sophisticated nanodevices. For instance, it has been successfully incorporated into DNA photonic wires (PWs). [] In this application, AMCA acts as the donor in a Förster resonance energy transfer (FRET) system, efficiently transferring energy to an acceptor molecule, Texas Red. [] This system exhibits strong energy transfer efficiency and allows for the creation of DNA PWs capable of emitting light in three primary colors by manipulating the extent of FRET. [] This has exciting implications for applications like information encryption.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


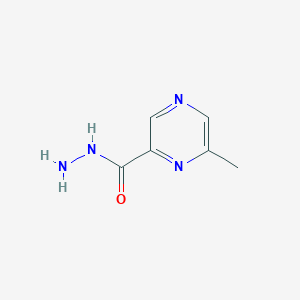
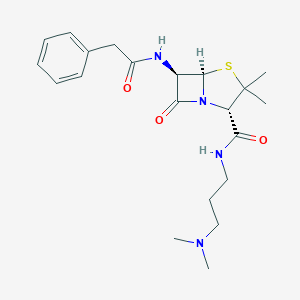
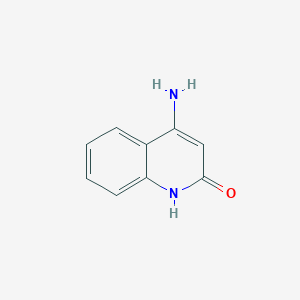
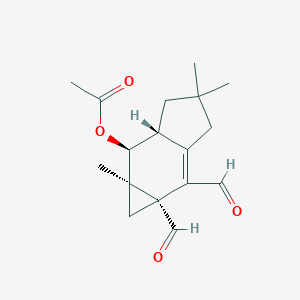
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
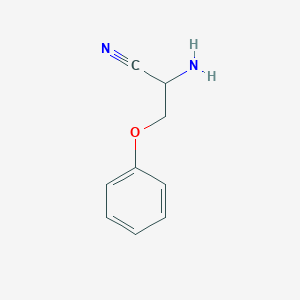


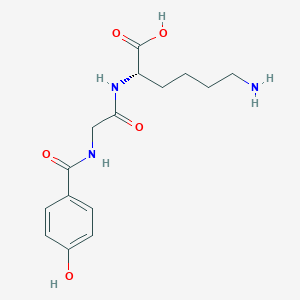
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
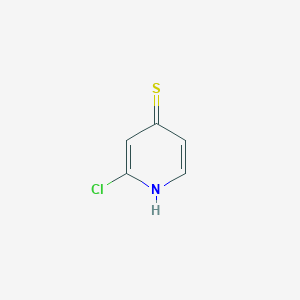

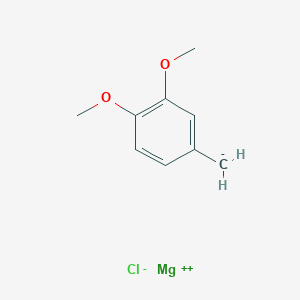
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
